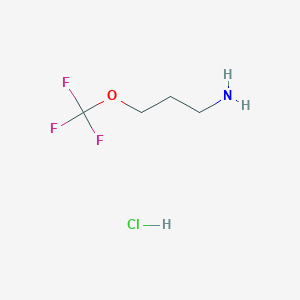

3-(Trifluoromethoxy)propylamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(trifluoromethoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)9-3-1-2-8;/h1-3,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOMYLQKKLCFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286744-11-3 | |

| Record name | 3-(trifluoromethoxy)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trifluoromethoxy Propylamine Hydrochloride and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For 3-(Trifluoromethoxy)propylamine hydrochloride, the analysis reveals two primary strategic disconnections in the carbon skeleton.

Target Molecule (TM): this compound

The most logical disconnections are at the C-N bond and the C-O bond of the trifluoromethoxy ether.

Disconnection I (C−N Bond): This is the most common approach and severs the bond between the propyl chain and the nitrogen atom. This strategy leads to two general pathways:

Via Nucleophilic Substitution: This disconnection suggests a precursor such as 3-(trifluoromethoxy)propyl halide (an electrophile) and an ammonia (B1221849) equivalent (a nucleophile).

Via Reductive Amination: This disconnection points to 3-(trifluoromethoxy)propanal (a carbonyl compound) and ammonia as the key precursors.

Disconnection II (C−O Bond): This less common but viable approach breaks the ether linkage, leading to a 3-aminopropanol derivative and a trifluoromethoxylation agent. This strategy focuses on installing the −OCF₃ group at a late stage.

This analysis highlights that the core challenges in the synthesis are the efficient formation of a three-carbon chain containing a terminal trifluoromethoxy group and the subsequent introduction of the primary amine.

Precursor Synthesis Strategies for the Trifluoromethoxy Moiety

The synthesis of aliphatic trifluoromethyl ethers remains a challenge compared to their aromatic counterparts. nih.govbeilstein-journals.org Several methods have been developed to introduce this functional group onto alkyl chains.

Direct trifluoromethoxylation of aliphatic alcohols or their derivatives is a key strategy. One prominent method is the oxidative desulfurization-fluorination of xanthates derived from primary alcohols. mdpi.com

This process typically involves:

Conversion of a primary alcohol (e.g., 3-hydroxypropanenitrile) into a xanthate derivative.

Treatment of the xanthate with a source of fluoride (B91410), such as pyridine-HF, and an N-haloimide oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). mdpi.com

This reaction is particularly effective for primary alcohols, as it fails for secondary, tertiary, or benzylic alcohols. nih.gov The mechanism involves a nucleophilic attack of the carbon-sulfur bond on a positive halogen, enabling subsequent nucleophilic substitution by fluoride. beilstein-journals.org

| Reagent/Condition | Role | Typical Substrate | Reference |

| Pyridine-HF (70%) | Fluoride Source | Aliphatic Xanthate | mdpi.com |

| DBH or NBS | Oxidant | Aliphatic Xanthate | nih.gov |

| Togni Reagents | Electrophilic CF₃ Source | Alcohols | chemrevlett.comresearchgate.net |

| (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Nucleophilic CF₃O⁻ Source | Alkyl Halides | nih.gov |

A classic and robust method for forming trifluoromethyl ethers is the chlorine-fluorine exchange reaction. mdpi.com While widely used for aromatic systems, this strategy has been successfully extended to the preparation of alkyl trifluoromethyl ethers. mdpi.com

The general sequence involves:

Preparation of an intermediate trichloromethyl ether (−OCCl₃) from a suitable precursor. For aliphatic systems, this can be achieved by treating derivatives of β-hydroxypropionic acid or N-protected alkanolamines with reagents to form a xanthate, followed by chlorination. mdpi.com

Fluorination of the trichloromethyl ether using a fluorinating agent to replace the three chlorine atoms with fluorine.

Common fluorinating agents for this exchange include antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) (the Swarts reaction) or anhydrous hydrogen fluoride (HF). beilstein-journals.orgmdpi.com Though effective, these methods can require harsh conditions. fu-berlin.de

| Fluorinating Agent | Catalyst/Conditions | Substrate | Reference |

| Antimony Trifluoride (SbF₃) | Antimony Pentachloride (SbCl₅), Heat | Trichloromethyl Ether | beilstein-journals.orgmdpi.com |

| Hydrogen Fluoride (HF) | Autogenous Pressure, Heat | Trichloromethyl Ether | beilstein-journals.org |

| Molybdenum Hexafluoride (MoF₆) | - | Trichloromethyl Ether | beilstein-journals.org |

Amine Formation and Chain Elongation Strategies

Once a suitable 3-(trifluoromethoxy)propyl precursor is obtained, the final step is the introduction of the amine functionality.

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. chemistrysteps.comyoutube.com In the context of synthesizing 3-(trifluoromethoxy)propylamine, the key intermediate would be 3-(trifluoromethoxy)propanal .

The reaction proceeds in a one-pot fashion where the aldehyde reacts with ammonia to form an intermediate imine, which is then immediately reduced to the primary amine by a selective reducing agent present in the reaction mixture. wikipedia.orgmasterorganicchemistry.com

A key advantage of this method is the use of reducing agents that are selective for the imine over the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its reduced reactivity towards carbonyls at neutral or slightly acidic pH, where imine formation is favorable. chemistrysteps.commasterorganicchemistry.com

| Reducing Agent | Key Features | pH Condition | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls. | Mildly acidic (pH ~4-5) | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Milder, less toxic alternative to NaBH₃CN. | Non-acidic | masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Pt) | Effective but can sometimes reduce other functional groups. | Varies | youtube.com |

The synthesis of amines via nucleophilic substitution is a fundamental transformation in organic chemistry. libretexts.org This strategy involves the reaction of an alkyl halide with a nitrogen nucleophile. For the synthesis of 3-(trifluoromethoxy)propylamine, a precursor such as 1-bromo-3-(trifluoromethoxy)propane would be treated with ammonia. thestudentroom.co.uk

The reaction mechanism is typically Sₙ2, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bearing the halogen, displacing it as a halide ion. studymind.co.uk A significant challenge with this method is over-alkylation. The primary amine product is itself a nucleophile and can react further with the alkyl halide to form secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used to ensure that an alkyl halide molecule is statistically more likely to encounter an ammonia molecule than the primary amine product. studymind.co.uk

Palladium-Catalyzed Cross-Coupling Methods and Subsequent Transformations

The introduction of the trifluoromethoxy group (-OCF₃) into aliphatic chains presents a unique synthetic challenge. Palladium catalysis has emerged as a powerful tool for the formation of C-O and C-N bonds, and recent advancements have extended its application to the synthesis of fluoroalkoxy compounds. While a direct palladium-catalyzed cross-coupling to form the 3-(trifluoromethoxy)propyl moiety is not widely documented, related methodologies provide a blueprint for the synthesis of such structures.

A significant breakthrough in this area is the palladium-catalyzed trifluoromethoxylation of unactivated alkenes. Research has demonstrated the feasibility of both intermolecular and intramolecular variants of this reaction. One notable study describes the palladium-catalyzed intermolecular ditrifluoromethoxylation of unactivated alkenes. nih.govacs.org This reaction utilizes a palladium catalyst in conjunction with an electrophilic trifluoromethoxide source, such as AgOCF₃, and a strong oxidant. nih.govacs.org The proposed mechanism involves the formation of a high-valent Pd(IV) species that initiates a cis-addition of a trifluoromethoxy group and the palladium catalyst across the double bond. nih.gov Subsequent reductive elimination from the high-valent palladium center forms the second C-OCF₃ bond. nih.gov

Another key development is the palladium-catalyzed intramolecular aminotrifluoromethoxylation of alkenes. nih.gov This process uses a palladium(II) catalyst, a trifluoromethoxide source, and an oxidant to achieve the cyclization of an alkene tethered to an amine. nih.gov The reaction proceeds via a similar high-valent palladium intermediate, leading to the formation of a C-OCF₃ bond and a new C-N bond, resulting in trifluoromethoxy-substituted nitrogen heterocycles. nih.gov

These methodologies, while not directly yielding 3-(trifluoromethoxy)propylamine, provide a foundation for its synthesis. For instance, a terminal alkene such as allyl amine or a protected derivative could potentially undergo a palladium-catalyzed hydro-trifluoromethoxylation of the double bond. Subsequent functional group transformations of the resulting intermediate could then lead to the desired propylamine (B44156) structure.

The following table summarizes representative palladium-catalyzed reactions that could be adapted for the synthesis of trifluoromethoxy-containing building blocks.

| Catalyst Precursor | Ligand (if applicable) | Oxidant | Trifluoromethoxy Source | Substrate Type | Product Type | Reference |

| Pd(OAc)₂ | Not specified | PhI(OAc)₂ | TMSCF₃ | Activated Alkenes | CF₃-containing oxindoles | thieme-connect.comacs.org |

| Pd(CH₃CN)₂Cl₂ | Not specified | Selectfluor-BF₄ | AgOCF₃ | Alkenyl Amines | 3-OCF₃ substituted piperidines | nih.gov |

| Pd(II) catalyst | Not specified | SelectfluorCN | AgOCF₃ | Unactivated Alkenes | Ditrifluoromethoxylated alkanes | nih.govacs.org |

Formation of the Hydrochloride Salt: Methodological Considerations

The conversion of a free amine to its hydrochloride salt is a standard procedure in organic synthesis, often employed to improve the compound's stability, crystallinity, and handling properties. For 3-(trifluoromethoxy)propylamine, the formation of the hydrochloride salt is a critical final step.

Several methods are commonly used for the preparation of amine hydrochloride salts. The most direct method involves the addition of a solution of hydrogen chloride in an organic solvent to a solution of the amine. Commonly used solvents for the HCl solution include diethyl ether, dioxane, and methanol. The choice of solvent is crucial to ensure the precipitation of the hydrochloride salt while minimizing the solubility of the product. For fluorinated amines, which may exhibit different solubility profiles compared to their non-fluorinated counterparts, empirical optimization of the solvent system is often necessary.

An alternative approach involves bubbling anhydrous hydrogen chloride gas through a solution of the amine in an inert solvent. This method is effective but requires specialized equipment for handling the corrosive gas.

A milder and often more controlled method for hydrochloride salt formation is the use of silyl (B83357) chlorides, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a proton source, typically an alcohol. The reaction of TMSCl with the alcohol generates HCl in situ, which then protonates the amine. This method can be advantageous when the free amine is sensitive to strong acidic conditions.

The selection of the appropriate method depends on several factors, including the scale of the reaction, the properties of the amine, and the desired purity of the final product. For this compound, ensuring the complete removal of any excess HCl and the solvent is crucial to obtain a pure, crystalline solid.

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of a chiral center into analogues of 3-(trifluoromethoxy)propylamine can significantly impact their biological and material properties. Consequently, the development of stereoselective synthetic routes is of considerable interest. While specific stereoselective syntheses for 3-(trifluoromethoxy)propylamine analogues are not extensively reported, methodologies developed for structurally related chiral trifluoromethyl amines can be adapted.

One prominent strategy for the enantioselective synthesis of α-trifluoromethyl amines involves the asymmetric reduction of trifluoromethyl ketimines. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with a chiral metal catalyst. The success of this approach relies on the efficient preparation of the prochiral ketimine precursor and the ability of the chiral catalyst or reagent to differentiate between the two enantiotopic faces of the imine.

Another powerful method is the stereospecific isomerization of α-chiral allylic amines. This approach has been successfully applied to the synthesis of γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers. The process involves the base-catalyzed isomerization of a chiral allylic amine to a chiral imine/enamine intermediate, followed by a diastereoselective reduction to yield the final product with high diastereo- and enantioselectivity.

Furthermore, frustrated Lewis pair (FLP) mediated monoselective C-F bond activation of geminal difluoroalkanes has been shown to enable the stereoselective synthesis of fluoroalkanes. nih.govsemanticscholar.org This method, using a chiral sulfide (B99878) as the Lewis base component, allows for the stereoselective formation of diastereomeric sulfonium (B1226848) salts which can then undergo nucleophilic substitution with high stereospecificity. nih.govsemanticscholar.org This approach could potentially be adapted to create chiral centers in fluoroalkoxy compounds.

The following table outlines some of the key stereoselective strategies applicable to the synthesis of chiral fluorinated amine analogues.

| Synthetic Strategy | Key Intermediate | Chiral Source | Potential Product Class |

| Asymmetric Reduction | Trifluoromethyl ketimine | Chiral catalyst or reducing agent | α-Trifluoromethyl amines |

| Stereospecific Isomerization | α-Chiral allylic amine | Chiral starting material | γ-Trifluoromethylated amines |

| FLP-mediated C-F Activation | Geminal difluoroalkane | Chiral Lewis base (e.g., sulfide) | Enantioenriched fluoroalkanes |

Optimization of Reaction Conditions and Process Intensification in Academic Synthesis

In an academic setting, the optimization of reaction conditions and the implementation of process intensification strategies are crucial for improving the efficiency, safety, and scalability of synthetic routes. For the synthesis of this compound and its analogues, several aspects can be targeted for optimization.

Optimization of Reaction Conditions: This involves the systematic variation of parameters such as temperature, pressure, reaction time, solvent, catalyst loading, and reagent stoichiometry to maximize the yield and purity of the desired product while minimizing by-product formation. Design of experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the multidimensional reaction space and identify optimal conditions. For palladium-catalyzed reactions, the choice of ligand can have a profound impact on the reaction outcome, and a thorough screening of different ligand classes is often necessary.

Process Intensification: A key strategy for process intensification in modern organic synthesis is the adoption of continuous flow chemistry. Flow reactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when dealing with hazardous reagents or exothermic reactions. beilstein-journals.orgmit.eduacs.orgrsc.org The synthesis of organofluorine compounds, which can involve highly reactive fluorinating agents or energetic intermediates, is particularly well-suited for flow chemistry. beilstein-journals.orgmit.eduacs.orgrsc.orgnih.gov

Reactivity and Reaction Mechanisms of 3 Trifluoromethoxy Propylamine Hydrochloride

Chemical Transformations Involving the Primary Amine Functionality

The primary amine group of 3-(Trifluoromethoxy)propylamine is a versatile functional group that can undergo a variety of chemical transformations. Its nucleophilicity is, however, modulated by the strong electron-withdrawing nature of the trifluoromethoxy group.

Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides to form amides. For 3-(Trifluoromethoxy)propylamine, this reaction would typically be carried out in the presence of a base to neutralize the hydrochloric acid formed and to deprotonate the amine hydrochloride starting material. The electron-withdrawing trifluoromethoxy group reduces the nucleophilicity of the amine, which might necessitate slightly more forcing reaction conditions compared to non-fluorinated analogs.

Illustrative Acylation Reactions of 3-(Trifluoromethoxy)propylamine

| Acylating Agent | Base | Solvent | Reaction Conditions | Product | Illustrative Yield |

|---|---|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | 0 °C to room temp, 2h | N-acetyl-3-(trifluoromethoxy)propylamine | 90% |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | Room temp, 4h | N-benzoyl-3-(trifluoromethoxy)propylamine | 85% |

Note: The yields presented are illustrative and based on general acylation reactions of primary amines.

Alkylation: The primary amine can be alkylated using alkyl halides. Mono-alkylation can be challenging to control as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation. Reductive amination is often a more effective method for controlled mono-alkylation. The reduced nucleophilicity of 3-(Trifluoromethoxy)propylamine could potentially mitigate the extent of polyalkylation.

Illustrative Alkylation Reactions of 3-(Trifluoromethoxy)propylamine

| Alkylating Agent | Base | Solvent | Reaction Conditions | Product | Illustrative Yield |

|---|---|---|---|---|---|

| Benzyl bromide | Potassium carbonate | Acetonitrile (B52724) | Reflux, 8h | N-benzyl-3-(trifluoromethoxy)propylamine | 75% |

| Ethyl iodide | Sodium bicarbonate | Ethanol | 60 °C, 12h | N-ethyl-3-(trifluoromethoxy)propylamine | 60% |

Note: The yields presented are illustrative and based on general alkylation reactions of primary amines.

Amidation: In the context of forming an amide bond by reacting with a carboxylic acid, a coupling agent is typically required to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Illustrative Amidation Reactions of 3-(Trifluoromethoxy)propylamine

| Carboxylic Acid | Coupling Agent | Solvent | Reaction Conditions | Product | Illustrative Yield |

|---|---|---|---|---|---|

| Benzoic acid | DCC | Dichloromethane | Room temp, 12h | N-(3-(Trifluoromethoxy)propyl)benzamide | 80% |

| Acetic acid | EDC/HOBt | Dimethylformamide | Room temp, 10h | N-acetyl-3-(trifluoromethoxy)propylamine | 82% |

Note: The yields presented are illustrative and based on general amidation reactions of primary amines with carboxylic acids.

Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The reaction is reversible and the optimal pH is mildly acidic (around 4-5) to facilitate both the nucleophilic attack of the amine and the dehydration step. Starting with the hydrochloride salt of 3-(Trifluoromethoxy)propylamine provides the acidic conditions necessary for the reaction to proceed, although the equilibrium may need to be driven towards the product by removing water.

The general mechanism for imine formation proceeds as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine.

Illustrative Condensation Reactions of 3-(Trifluoromethoxy)propylamine

| Carbonyl Compound | Solvent | Catalyst | Reaction Conditions | Product (Imine) | Illustrative Yield |

|---|---|---|---|---|---|

| Benzaldehyde | Ethanol | Acetic acid (catalytic) | Reflux, 4h | N-benzylidene-3-(trifluoromethoxy)propylamine | 85% |

| Acetone | Toluene | p-Toluenesulfonic acid | Reflux with Dean-Stark trap, 6h | N-(propan-2-ylidene)-3-(trifluoromethoxy)propylamine | 70% |

Note: The yields presented are illustrative and based on general imine formation reactions.

Reactions Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is known for its high chemical and thermal stability. This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which strengthens the carbon-oxygen bond. The trifluoromethoxy group is generally resistant to hydrolysis under both acidic and basic conditions, a property that makes it a valuable substituent in medicinal and materials chemistry. It is also stable towards many oxidizing and reducing agents. Therefore, in the context of the reactions of the primary amine functionality of 3-(Trifluoromethoxy)propylamine hydrochloride, the trifluoromethoxy group is expected to remain inert under most conditions.

The trifluoromethoxy group exerts a powerful electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. This effect is transmitted through the propyl chain to the primary amine group. As a result, the electron density on the nitrogen atom is significantly reduced. This has two major consequences for the reactivity of the amine:

Decreased Basicity: The lone pair of electrons on the nitrogen is less available for protonation, making 3-(Trifluoromethoxy)propylamine a weaker base compared to propylamine (B44156).

Decreased Nucleophilicity: The reduced electron density on the nitrogen atom also makes it a weaker nucleophile. This can affect the rates of reactions such as acylation, alkylation, and condensation.

Protonation Equilibria and Acid-Base Chemistry in Organic Media

The hydrochloride salt of 3-(Trifluoromethoxy)propylamine is an ammonium (B1175870) salt. In solution, it exists in equilibrium with the free amine and a proton.

CF3O(CH2)3NH3+ Cl- ⇌ CF3O(CH2)3NH2 + H+ + Cl-

The position of this equilibrium, and thus the effective basicity of the amine, is highly dependent on the solvent. In non-aqueous, particularly aprotic, solvents, the concepts of pH and pKa are more complex than in water. The basicity of amines in organic solvents can be determined by techniques such as potentiometric titration.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the primary amine, the propyl chain, and the trifluoromethoxy group. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding of its potential transformations can be deduced from computational and experimental studies on analogous compounds, namely propylamine and molecules bearing the trifluoromethoxy moiety. Mechanistic investigations into key transformations are therefore largely based on theoretical models and established reaction pathways of these related structures.

Computational Studies on Decomposition Pathways

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the unimolecular and bimolecular decomposition mechanisms of propylamine, which serves as the structural core of 3-(trifluoromethoxy)propylamine. These studies reveal several potential pathways, including dehydrogenation, elimination, and rearrangement reactions. The presence of the trifluoromethoxy group is anticipated to significantly influence the energetics of these pathways due to its strong electron-withdrawing nature. nih.govmdpi.com

One of the primary decomposition routes for propylamine involves the elimination of ammonia (B1221849) (NH₃) to form propene. researchgate.netacs.org This reaction is proposed to proceed through a concerted transition state where the C-N bond is cleaved simultaneously with the abstraction of a proton from the adjacent carbon. The activation energy for this process in unsubstituted propylamine has been calculated to be significant. researchgate.netacs.org For 3-(trifluoromethoxy)propylamine, the inductive effect of the trifluoromethoxy group would likely increase the acidity of the protons on the propyl chain, potentially lowering the activation barrier for this elimination pathway.

Another key transformation is dehydrogenation, which can lead to the formation of various unsaturated products. nih.gov Computational models for propylamine suggest that dehydrogenation can occur via different mechanistic routes, including the formation of allylamine. nih.gov The reaction mechanisms are often complex, involving multi-step processes with distinct transition states. nih.gov The thermodynamic parameters for these reactions, such as enthalpy (ΔH) and Gibbs free energy (ΔG), have been calculated to determine the most favorable pathways. nih.gov In the case of 3-(trifluoromethoxy)propylamine, the trifluoromethoxy group would be expected to influence the stability of radical or charged intermediates that may form during dehydrogenation.

The table below summarizes key calculated thermodynamic and kinetic parameters for the decomposition of trans-propylamine, which can be used as a baseline to understand the potential reactivity of its trifluoromethoxy-substituted analogue.

| Decomposition Pathway | Products | Activation Energy (kJ mol⁻¹) | Enthalpy of Reaction (ΔH) (kJ mol⁻¹) | Gibbs Free Energy of Reaction (ΔG) (kJ mol⁻¹) |

|---|---|---|---|---|

| Pathway A | Propene + NH₃ | 281 | 39 | 16 |

| Pathway B | Ethene + Methylimine + H₂ | 334 | - | - |

Data sourced from computational studies on trans-propylamine and cis-propylamine decomposition. researchgate.netacs.org The presence of a trifluoromethoxy group would likely alter these values.

Influence of the Trifluoromethoxy Group on Reaction Mechanisms

The trifluoromethoxy group (-OCF₃) is known for its high electronegativity and lipophilicity, properties that can profoundly impact the reactivity of a molecule. nih.govmdpi.com In the context of 3-(trifluoromethoxy)propylamine, this group is expected to exert a strong electron-withdrawing inductive effect along the propyl chain. This electronic influence can affect several aspects of its reaction mechanisms.

For reactions involving the amine group, the electron-withdrawing nature of the -OCF₃ group would decrease the basicity of the nitrogen atom compared to unsubstituted propylamine. This has implications for acid-base reactions and the nucleophilicity of the amine. Mechanistically, in reactions where the amine acts as a nucleophile, the activation energy might be higher due to this reduced nucleophilicity.

Furthermore, the stability of any carbocationic intermediates that might form along the propyl chain would be significantly affected. A carbocation at the α, β, or γ position relative to the trifluoromethoxy group would be destabilized by its electron-withdrawing effect. Consequently, reaction mechanisms that proceed through carbocationic intermediates, such as certain substitution or elimination reactions, may be disfavored or require more forcing conditions.

Conversely, the trifluoromethoxy group can stabilize anionic or radical intermediates. For instance, in a deprotonation reaction, the increased acidity of the C-H bonds on the propyl chain would facilitate the formation of a carbanion. Similarly, radical intermediates may experience some degree of stabilization.

Potential Transformations Involving the Propylamine Moiety

Based on the known chemistry of primary amines, this compound can be expected to undergo a variety of transformations. Mechanistic investigations of these reactions on analogous systems provide a framework for understanding the potential pathways.

N-Alkylation and N-Acylation: The primary amine can readily undergo nucleophilic substitution reactions with alkyl halides or acylation with acid chlorides or anhydrides. The mechanism for N-alkylation is typically a bimolecular nucleophilic substitution (Sₙ2) pathway. The reduced nucleophilicity of the amine in 3-(trifluoromethoxy)propylamine may slow down the reaction rate compared to simpler alkylamines.

Formation of Imines: Reaction with aldehydes or ketones would lead to the formation of imines (Schiff bases). This reaction proceeds through a nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, followed by dehydration. The equilibrium of this reaction can be influenced by the electronic properties of the substituents.

Oxidative Deamination: Primary amines can be oxidized to various products. Mechanistically, these reactions can proceed through different pathways depending on the oxidant used. For example, oxidation can lead to the formation of imines, which can then be hydrolyzed to aldehydes or ketones.

The table below outlines potential key transformations of the propylamine moiety and the generally accepted mechanistic pathways.

| Transformation | Reactant | General Mechanism | Key Intermediates |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Sₙ2 | Transition State |

| N-Acylation | Acid Chloride | Nucleophilic Acyl Substitution | Tetrahedral Intermediate |

| Imine Formation | Aldehyde/Ketone | Nucleophilic Addition-Elimination | Hemiaminal |

Derivatization and Analytical Characterization Methodologies

Strategies for Analytical Derivatization of the Amine Moiety

The primary amine group in 3-(Trifluoromethoxy)propylamine hydrochloride is the main target for derivatization. These chemical modifications are designed to improve the analyte's volatility, thermal stability, and chromatographic behavior, as well as to introduce a detectable tag. iu.eduresearchgate.net

For gas chromatography (GC) analysis, the polarity of the primary amine needs to be reduced to improve its volatility and peak shape. sigmaaldrich.com Common derivatization strategies for primary amines that are applicable to 3-(Trifluoromethoxy)propylamine include acylation and silylation. iu.eduresearchgate.net

Acylation is frequently performed using fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA). iu.edu The reaction of the amine with TFAA replaces the active hydrogens on the nitrogen atom with a trifluoroacetyl group, resulting in a less polar and more volatile derivative suitable for GC-MS analysis. h-brs.de

Silylation is another effective method, where a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is used. iu.edusigmaaldrich.com These reagents replace the amine hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, which significantly increases the volatility and thermal stability of the analyte. iu.edusigmaaldrich.com

For high-performance liquid chromatography (HPLC) analysis, derivatization is employed to introduce a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors. thermofisher.comnih.gov Commonly used reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary amines to produce stable, fluorescent derivatives. thermofisher.com

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF): This reagent can be used for the derivatization of primary amines, and the resulting products can be analyzed by HPLC. rsc.org

The choice of derivatization reagent depends on the analytical technique, the desired sensitivity, and the matrix of the sample.

Table 1: Common Derivatization Reagents for Primary Amines

| Derivatization Reagent | Analytical Technique | Purpose |

| Trifluoroacetic anhydride (TFAA) | GC-MS | Increases volatility and thermal stability |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility and thermal stability |

| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Introduces a fluorescent tag |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence/UV | Introduces a fluorescent/UV-active tag |

| 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) | HPLC-UV | Introduces a UV-active tag |

The derivatization methods used for chromatographic analysis also serve as a form of spectroscopic tagging. The introduction of a specific group with known spectroscopic properties can aid in structural elucidation. For instance, the trifluoroacetyl group introduced by TFAA derivatization provides a distinct signal in ¹⁹F NMR spectroscopy, confirming the presence of the derivatized amine.

Similarly, derivatization with reagents containing aromatic rings, such as FMOC-Cl, introduces a strong chromophore that can be readily detected by UV-Vis spectroscopy. thermofisher.com This can be particularly useful for confirming the presence of the amine in complex mixtures. The derivatized products can also be subjected to mass spectrometry, where the known mass of the tag helps in identifying the molecular ion and interpreting the fragmentation pattern.

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic techniques is necessary for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the propyl chain. Based on the structure of similar compounds like propylamine (B44156), the protons on the carbon adjacent to the nitrogen (C1) would appear as a triplet, those on the central carbon (C2) as a multiplet (sextet), and the protons on the carbon adjacent to the trifluoromethoxy group (C3) as a triplet. docbrown.infochemicalbook.com The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethoxy group and the ammonium cation.

¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals for the three carbon atoms of the propyl chain. docbrown.infochemicalbook.com The chemical shifts will be influenced by the neighboring electronegative atoms. The carbon attached to the nitrogen (C1) will be shifted downfield, as will the carbon attached to the oxygen of the trifluoromethoxy group (C3). The trifluoromethoxy carbon itself will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant. nih.gov

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for this compound. It is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. rsc.org The chemical shift of the -OCF₃ group is characteristic and can confirm its presence. nih.gov

Table 2: Predicted NMR Data for 3-(Trifluoromethoxy)propylamine Moiety

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (CH ₂-NH₃⁺) | ~3.0 | Triplet |

| ¹H (-CH ₂-) | ~2.0 | Multiplet |

| ¹H (-CH ₂-O) | ~4.0 | Triplet |

| ¹H (-NH ₃⁺) | Variable | Broad Singlet |

| ¹³C (C H₂-NH₃⁺) | ~40 | - |

| ¹³C (-C H₂-) | ~25 | - |

| ¹³C (-C H₂-O) | ~70 | - |

| ¹⁹F (-OCF ₃) | ~ -58 | Singlet |

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For 3-(Trifluoromethoxy)propylamine, electron ionization (EI) would likely lead to the cleavage of the C-C bonds. A characteristic fragmentation pattern for primary amines is the alpha-cleavage, resulting in the loss of an alkyl radical and the formation of a stable iminium ion. The fragmentation would also likely involve the loss of the trifluoromethoxy group or parts of it. The molecular ion peak would confirm the molecular weight of the free base.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) typically appear as a broad band in the range of 3000-2800 cm⁻¹. docbrown.info The N-H bending vibrations are expected around 1600-1500 cm⁻¹. docbrown.info Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethoxy group are expected in the region of 1300-1100 cm⁻¹. The C-O stretching vibration will also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. The symmetric N-H stretching and bending modes of the ammonium group would be observable. As in the case of other hydrochlorides, vibrations associated with the cation and its interaction with the chloride anion can be studied. researchgate.net The C-F and C-O stretching vibrations will also give rise to Raman signals.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ | N-H Stretch | 3000-2800 (broad) |

| -NH₃⁺ | N-H Bend | 1600-1500 |

| -CF₃ | C-F Stretch | 1300-1100 (strong) |

| C-O | C-O Stretch | ~1100 |

| C-H | C-H Stretch | 2960-2850 |

Chromatographic Purity Assessment Methods (e.g., HPLC, GC)

The determination of the purity of this compound is essential to ensure its quality and suitability for various applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a well-established method for the purity assessment of amine salts. teledyneisco.com A C18 stationary phase is frequently utilized for its broad applicability in separating a diverse range of organic compounds. teledyneisco.com The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. For amine hydrochlorides, maintaining an acidic pH in the mobile phase is often beneficial to ensure the analyte remains in its protonated form, which generally leads to improved peak shapes and chromatographic performance. chromforum.org

Below is a representative HPLC method for analyzing the purity of this compound.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Mobile Phase A |

A high-purity batch of this compound analyzed using this method would be expected to produce a single major peak. The presence of any impurities would be indicated by additional, smaller peaks. Purity is typically quantified by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 2: Representative HPLC Purity Analysis Results

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.15 | Unknown Impurity |

| 2 | 8.2 | 99.80 | 3-(Trifluoromethoxy)propylamine |

| 3 | 10.1 | 0.05 | Unknown Impurity |

Gas Chromatography (GC)

Direct analysis of primary amines by GC can be problematic due to their inherent polarity, which may cause issues such as peak tailing and adsorption onto the chromatographic column. researchgate.netresearchgate.net To overcome these challenges, a derivatization step is often employed to enhance the volatility and improve the chromatographic properties of the amine. iu.edulibretexts.org A common and effective method for derivatizing primary amines is acylation using reagents such as trifluoroacetic anhydride (TFAA). researchgate.netnih.gov This reaction transforms the polar amine into a less polar and more volatile amide derivative. gcms.cz

A plausible GC-FID method for assessing the purity of this compound, following derivatization with TFAA, is presented below.

Table 3: Illustrative GC-FID Method Parameters for the TFAA Derivative

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | FID at 300 °C |

| Injection Volume | 1 µL (split injection) |

| Sample Preparation | The hydrochloride salt is neutralized to the free amine, which is then derivatized with TFAA. |

The analysis would yield a chromatogram with a major peak corresponding to the trifluoroacetylated derivative of 3-(Trifluoromethoxy)propylamine. The purity is determined by the area percentage of this primary peak.

Table 4: Representative GC-FID Purity Analysis Results of the TFAA Derivative

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 5.8 | 0.10 | Derivatized Impurity |

| 2 | 12.5 | 99.85 | N-(3-(trifluoromethoxy)propyl)-2,2,2-trifluoroacetamide |

| 3 | 14.2 | 0.05 | Derivatized Impurity |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the characterization of chemical compounds, providing the mass percentages of each element present. This information is indispensable for confirming the empirical formula of a synthesized substance like this compound. For halogenated organic compounds, specialized combustion and detection methodologies are utilized to ensure the accurate quantification of halogen content. spectroscopyonline.comchromatographyonline.comtandfonline.comnih.gov The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and fluorine are expected to align closely with the theoretical values derived from the molecular formula (C4H9ClF3NO).

The theoretical elemental composition of this compound is as follows:

Molecular Formula: C4H9ClF3NO

Molecular Weight: 195.57 g/mol

Carbon (C): 24.56%

Hydrogen (H): 4.64%

Chlorine (Cl): 18.12%

Fluorine (F): 29.14%

Nitrogen (N): 7.16%

Oxygen (O): 8.18%

A successfully synthesized and purified batch of the compound should yield experimental results that are in close agreement with these theoretical values, typically within a tolerance of ±0.4%.

Table 5: Comparison of Theoretical and Found Elemental Analysis Data

| Element | Theoretical % | Found % (Batch 1) | Found % (Batch 2) |

| Carbon (C) | 24.56 | 24.52 | 24.60 |

| Hydrogen (H) | 4.64 | 4.68 | 4.61 |

| Chlorine (Cl) | 18.12 | 18.08 | 18.15 |

| Fluorine (F) | 29.14 | 29.10 | 29.18 |

| Nitrogen (N) | 7.16 | 7.19 | 7.14 |

| Oxygen (O) | 8.18 | 8.23 | 8.12 |

The strong concordance between the theoretical and experimentally found percentages in the table above serves to validate the empirical formula of this compound.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(Trifluoromethoxy)propylamine |

| N-(3-(trifluoromethoxy)propyl)-2,2,2-trifluoroacetamide |

| Trifluoroacetic anhydride |

| Acetonitrile |

| Methanol |

| Formic Acid |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution, energy, and geometry. These calculations are fundamental to understanding the intrinsic properties of 3-(Trifluoromethoxy)propylamine hydrochloride.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. aps.org DFT methods calculate the electronic energy and structure of a molecule based on its electron density rather than a complex many-electron wavefunction. aps.orgyoutube.com

For this compound, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to perform geometry optimization. acs.orgdergipark.org.tr This process finds the lowest energy arrangement of the atoms, yielding the molecule's most stable three-dimensional structure. The output includes precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate various electronic properties. The molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For the protonated amine group (-NH3+), a region of high positive potential would be expected, while the electronegative fluorine and oxygen atoms of the trifluoromethoxy group (-OCF3) would create regions of negative potential. mdpi.com

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O | 1.38 Å |

| Bond Length | C-N | 1.49 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | C-O-C | 118.5° |

| Bond Angle | C-C-N | 112.0° |

| Dihedral Angle | O-C-C-C | -178.5° |

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. nasa.govcore.ac.uk Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory by incorporating electron correlation, offering more accurate energy and structural predictions than standard DFT or Hartree-Fock methods, albeit at a greater computational expense. nasa.govcore.ac.uk For a molecule like this compound, MP2 calculations could be used to refine the geometries and energies obtained from DFT, providing benchmark data on rotational barriers and conformational energies. dntb.gov.ua

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. This simplification makes them computationally much faster than DFT or ab initio methods, allowing for the study of larger systems or longer timescale phenomena. While less accurate, they can be valuable for initial conformational searches to identify low-energy structures that can then be re-examined with more rigorous methods.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this motion by applying the laws of classical mechanics to the atoms in the molecule over time. acs.orgwpmucdn.com

For this compound, an MD simulation would involve placing the molecule in a simulated box, often with explicit solvent molecules like water, and calculating the forces on each atom at very short time intervals. This allows for the exploration of the molecule's conformational landscape. The flexible propyl chain can adopt various conformations (e.g., gauche, anti), and MD simulations can determine the relative populations and transition rates between these states. The simulation can also reveal how the bulky and electronegative trifluoromethoxy group influences the flexibility of the alkyl chain. researchgate.net Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Prediction of Reactivity and Reaction Pathways (e.g., HOMO-LUMO analysis)

The reactivity of a molecule can be predicted using concepts derived from Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -8.95 |

| LUMO Energy (ELUMO) | - | -0.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.10 |

| Ionization Potential (I) | -EHOMO | 8.95 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Chemical Hardness (η) | (I - A) / 2 | 4.05 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.90 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.96 |

Solvation Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly altered by its solvent environment. Computational models can account for these solvation effects either implicitly, by treating the solvent as a continuous medium (e.g., Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation. acs.orgosti.gov

For this compound, an explicit solvation model within an MD simulation would be ideal for studying specific intermolecular interactions. This would reveal the structure of the water shell around the charged -NH3+ group, which is capable of forming strong hydrogen bonds with water molecules. libretexts.orgresearchgate.net The trifluoromethoxy group, while generally hydrophobic, can also engage in specific interactions. acs.org The oxygen atom can act as a weak hydrogen bond acceptor, while the fluorine atoms can participate in various non-covalent interactions, which are crucial in fields like medicinal chemistry and materials science. acs.orgresearchgate.netresearchgate.net Calculating the solvation free energy helps to quantify the molecule's solubility and partitioning behavior between different phases. dntb.gov.ua

Role As a Key Synthetic Intermediate in Advanced Organic Chemistry

Precursor in the Synthesis of Complex Amine Derivatives

The primary amine group of 3-(trifluoromethoxy)propylamine is nucleophilic and readily participates in reactions to form more complex amine derivatives. Its hydrochloride salt form ensures stability and ease of handling, and the free amine can be easily liberated for reaction by treatment with a base. Two of the most fundamental and widely used transformations are N-acylation to form amides and reductive amination to form secondary amines.

N-Acylation: The amine reacts with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide bonds. This reaction is a cornerstone of medicinal chemistry, often used to link different molecular fragments. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the direct formation of amides from carboxylic acids. fishersci.co.ukgoogle.com

Reductive Amination: This powerful reaction involves the condensation of the amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to a secondary amine. wikipedia.orglibretexts.org This one-pot procedure is highly efficient for creating C-N bonds. youtube.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial carbonyl compound. wikipedia.orgcommonorganicchemistry.com

These reactions enable the incorporation of the trifluoromethoxypropyl group into a wide array of molecular architectures, as illustrated in the following table.

| Reactant Partner | Reaction Type | Resulting Derivative Class | Significance |

|---|---|---|---|

| Acyl Chloride (R-COCl) | N-Acylation | N-(3-(trifluoromethoxy)propyl)amide | Forms stable amide linkages, common in pharmaceuticals. |

| Carboxylic Acid (R-COOH) + Coupling Agent | Amide Coupling | N-(3-(trifluoromethoxy)propyl)amide | Versatile method for creating diverse amide libraries. |

| Aldehyde (R-CHO) + Reducing Agent | Reductive Amination | N-Alkyl-3-(trifluoromethoxy)propan-1-amine | Creates secondary amines, expanding structural diversity. |

| Ketone (R-CO-R') + Reducing Agent | Reductive Amination | N-Alkyl-3-(trifluoromethoxy)propan-1-amine | Allows for the synthesis of more sterically hindered secondary amines. |

Applications in the Construction of Nitrogen-Containing Heterocycles

Primary amines are fundamental starting materials for the synthesis of a vast range of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. While specific examples utilizing 3-(trifluoromethoxy)propylamine in the literature are not abundant, its chemical nature makes it a suitable candidate for established cyclization strategies. The incorporation of the trifluoromethoxypropyl side chain can influence the pharmacological properties of the resulting heterocyclic system.

For instance, primary amines can be used to construct pyrrole (B145914) rings through reactions with γ-dicarbonyl compounds (Paal-Knorr synthesis). Similarly, they are employed in the synthesis of substituted pyridines and other complex heterocyclic systems. The use of building blocks containing trifluoromethyl or trifluoromethoxy groups in the synthesis of heterocycles is a recognized strategy to create novel compounds with potential applications in pharmaceuticals and agrochemicals. organic-chemistry.orgrsc.orgnih.gov The reaction of 3-(trifluoromethoxy)propylamine with appropriate precursors would lead to heterocycles bearing the N-CH₂(CH₂)₂OCF₃ substituent, thereby embedding the unique properties of the trifluoromethoxy group into the final molecule.

Development of Trifluoromethoxy-Containing Scaffolds for Research Purposes

The trifluoromethoxy (-OCF3) group is often considered a "super methyl" group or a lipophilic hydrogen bond acceptor, and its inclusion in molecular design is a key strategy in modern medicinal chemistry. mdpi.combohrium.com It imparts a unique combination of properties that are highly advantageous for developing drug candidates. 3-(Trifluoromethoxy)propylamine hydrochloride serves as a crucial building block for creating scaffolds that benefit from these properties.

The -OCF3 group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. researchgate.net Unlike other halogenated groups, it is exceptionally stable to metabolic degradation, which can increase the half-life and bioavailability of a drug. researchgate.netbohrium.com The strong electron-withdrawing nature of the group can also modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions. mdpi.com

The utility of this building block lies in its ability to introduce a flexible, three-carbon chain terminating in the metabolically robust and lipophilic trifluoromethoxy group, providing a scaffold that is attractive for library synthesis and lead optimization in drug discovery programs. researchgate.net

| Property Conferred by -OCF₃ Group | Impact on Molecular Properties | Relevance in Research & Drug Design |

|---|---|---|

| High Lipophilicity (Hansch π ≈ +1.04) | Increases solubility in lipids. | Improves membrane permeability and absorption. researchgate.net |

| Metabolic Stability | Resistant to enzymatic degradation (e.g., by P450 enzymes). | Enhances bioavailability and in vivo half-life. bohrium.com |

| Strong Electron-Withdrawing Nature | Modulates pKa of nearby functional groups. | Can fine-tune binding interactions with biological targets. mdpi.com |

| Conformational Effects | Can influence the preferred 3D shape of a molecule. | Optimizes fit within a receptor's binding pocket. |

Strategic Integration in Multi-Step Synthetic Sequences

In the context of complex, multi-step syntheses, building blocks like this compound offer a strategic advantage. They allow synthetic chemists to install a pre-functionalized and structurally important fragment in a single step, avoiding the often-challenging process of constructing the trifluoromethoxy group on a complex intermediate. researchgate.net The hydrochloride salt form offers practical benefits, including improved stability, crystallinity, and ease of handling compared to the volatile free amine.

Future Perspectives in Research on 3 Trifluoromethoxy Propylamine Hydrochloride

Emerging Synthetic Methodologies for Improved Efficiency

The synthesis of aliphatic amines bearing a trifluoromethoxy group, such as 3-(Trifluoromethoxy)propylamine hydrochloride, remains a challenging area ripe for innovation. Traditional methods can be inefficient or require harsh reagents. Future research is expected to focus on more efficient, scalable, and sustainable synthetic pathways.

Recent advances in fluorine chemistry offer promising avenues. For instance, light-driven organic synthesis, including photoredox catalysis, has emerged as a powerful tool for constructing complex molecules under mild conditions. rsc.orgrsc.org These methods could be adapted for the selective installation of trifluoromethoxy groups onto aliphatic chains or for the construction of the amine framework. rsc.orgresearchgate.net

Key areas for exploration include:

Catalytic Approaches: Developing novel transition-metal-catalyzed reactions could enable more direct and efficient C-O bond formation to introduce the trifluoromethoxy group or C-N bond formation to install the amine. nih.gov Light-driven and metallaphotoredox-catalyzed transformations are particularly promising for creating trifluoromethylated aliphatic amines from simple starting materials. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound could significantly improve production efficiency and safety, especially when handling potentially hazardous fluorinating agents.

Late-Stage Functionalization: Research into late-stage functionalization (LSF) techniques could provide novel routes to derivatives of this compound. This involves modifying a more complex molecule at a late step in the synthesis, which can be a powerful strategy for rapidly generating a library of related compounds for screening. nih.gov

| Methodology | Key Advantages | Potential Challenges | Relevance to 3-(Trifluoromethoxy)propylamine HCl |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures | Often requires harsh conditions, hazardous reagents, scalability issues | Current basis for production, but with room for improvement. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, sustainable (uses light) | Requires specialized equipment, catalyst cost | High potential for developing novel, efficient C-O or C-N bond-forming reactions. rsc.orgrsc.org |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control | Initial setup cost, potential for clogging | Ideal for optimizing production and ensuring consistent quality. |

| Enzymatic Synthesis | High stereoselectivity, environmentally benign | Limited substrate scope, enzyme stability | Could enable the synthesis of chiral analogues for pharmaceutical applications. |

Exploration of Novel Reactivity Patterns

The interplay between the strongly electron-withdrawing trifluoromethoxy group and the nucleophilic amine functionality in this compound dictates its chemical reactivity. The -OCF₃ group significantly influences the electronic properties of the molecule, which can be harnessed for novel chemical transformations. nih.gov

Future research will likely delve into:

Modulation of Basicity and Nucleophilicity: The inductive effect of the trifluoromethoxy group is expected to decrease the basicity (pKa) of the propylamine (B44156) nitrogen compared to its non-fluorinated counterpart. nih.gov Quantifying this effect and understanding how it impacts the amine's nucleophilicity in various reactions is a key area for investigation. This modulation can be advantageous in controlling selectivity in complex synthetic sequences.

Participation in Cascade Reactions: The unique electronic nature of the molecule could enable its participation in novel cascade or multicomponent reactions. For example, the amine could act as an initiating nucleophile in a sequence where the trifluoromethoxy group influences the stability of intermediates or the regioselectivity of subsequent steps. organic-chemistry.org

Bio-orthogonal Chemistry: The trifluoromethoxy group is not found in nature, making it a potential candidate for bio-orthogonal chemistry. Investigating reactions where the amine can selectively ligate to biological targets in a complex environment without interfering with native processes could open up applications in chemical biology and diagnostics.

Advanced Characterization Techniques for Mechanistic Insights

A deeper understanding of the structure, properties, and reaction mechanisms of this compound and its derivatives requires the application of advanced analytical techniques. While standard methods like ¹H and ¹³C NMR and mass spectrometry are routine, more specialized techniques are needed for detailed mechanistic studies. nih.gov

Future research will benefit from:

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally powerful tool. acs.org It offers a wide chemical shift range and high sensitivity, making it ideal for monitoring reaction progress, identifying fluorinated intermediates, and studying conformational changes or molecular interactions. rsc.org The chemical shift of the -OCF₃ group can provide detailed information about its local electronic and steric environment. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like tandem mass spectrometry (MS/MS) and quadrupole time-of-flight (QTOF) mass spectrometry are crucial for identifying unknown reaction byproducts and for characterizing complex mixtures containing fluorinated compounds. chromatographyonline.compfasolutions.org Fragmentation patterns can provide valuable structural information.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into the molecule's electronic structure, reaction pathways, and spectroscopic properties. nih.gov These in silico studies can help rationalize observed reactivity and guide the design of new experiments.

X-ray Crystallography: Obtaining crystal structures of derivatives of this compound can confirm molecular connectivity and provide precise information about bond lengths, angles, and intermolecular interactions in the solid state. nih.gov

| Technique | Information Gained | Application in Mechanistic Studies |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Direct observation of the fluorine environment, quantification. acs.orgresearchgate.net | Tracking the fate of the -OCF₃ group, identifying fluorinated intermediates, studying kinetics. |

| High-Resolution MS (e.g., QTOF) | Precise mass for elemental composition, fragmentation patterns. chromatographyonline.com | Identifying products and byproducts, elucidating reaction pathways. |

| In-situ IR/Raman Spectroscopy | Real-time monitoring of functional group changes. | Detecting transient intermediates, understanding reaction kinetics. |

| Computational Modeling (DFT) | Electronic structure, reaction energy profiles, predicted spectra. nih.gov | Validating proposed mechanisms, predicting reactivity and selectivity. |

Potential for Rational Design of New Chemical Entities

This compound is a valuable building block for the rational design of new chemical entities (NCEs), particularly in the pharmaceutical and agrochemical sectors. researchgate.net The trifluoromethoxy group is often used to enhance key properties of bioactive molecules. mdpi.comnih.govbohrium.com

The incorporation of the 3-(trifluoromethoxy)propylamine moiety into larger molecules can confer several advantages:

Improved Metabolic Stability: The -OCF₃ group is significantly more resistant to oxidative metabolism (e.g., by CYP450 enzymes) compared to a methoxy (B1213986) (-OCH₃) group. mdpi.com This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.

Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.com This property is crucial for drugs targeting the central nervous system or requiring good oral bioavailability. researchgate.net

Modulation of Binding Affinity: The strong electron-withdrawing nature and steric profile of the -OCF₃ group can alter a molecule's conformation and electronic distribution. This can lead to stronger and more selective interactions with biological targets like enzymes or receptors. jelsciences.com

The propylamine linker provides a flexible and synthetically tractable handle for incorporating this valuable fluorinated motif into a wide range of molecular scaffolds. Future research will focus on using this building block to systematically explore chemical space and design NCEs with optimized drug-like properties. jelsciences.com

Q & A

Q. What safety protocols are critical when handling 3-(Trifluoromethoxy)propylamine hydrochloride in laboratory settings?

- Methodological Answer: Due to its hazards (GHS classification: H302, H318, H400), researchers must use PPE (N95 masks, gloves, eyeshields), ensure local exhaust ventilation, and avoid skin/eye contact. In case of spills, contain using inert absorbents and dispose as hazardous waste. Firefighting measures include dry powder or CO₂ extinguishers. Always consult Safety Data Sheets (SDS) for compound-specific risks .

Q. What synthetic strategies are viable for preparing this compound?

- Methodological Answer: While direct synthesis is not detailed in the evidence, analogous routes for propylamine hydrochlorides involve:

- Amine Hydrochloride Formation: Reacting 3-(Trifluoromethoxy)propylamine with HCl gas in anhydrous ether or ethanol under reflux.

- Chloroformate Intermediates: Using n-propyl chloroformate with tertiary amines (e.g., 3-(dimethylamino)propylamine) followed by dehydrochlorination, as seen in fungicide production .

Purification via column chromatography or recrystallization is recommended .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer:

- Analytical Techniques: NMR (¹H/¹³C) to confirm trifluoromethoxy (-OCF₃) and propylamine backbone.

- Mass Spectrometry (MS): Exact mass verification (e.g., LC-MS) to distinguish from analogs like 3-(4-methoxyphenyl)-propylamine hydrochloride .

- Chromatography: TLC or HPLC to assess purity (>95% by area normalization). Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. What methodologies are effective for studying the metabolic stability of this compound in pharmacokinetic research?

- Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound and metabolites.

- Plasma Stability Tests: Monitor hydrolysis in plasma (37°C, pH 7.4) over 24 hours. Fluorinated groups often enhance metabolic stability by reducing oxidative metabolism .

Q. How does the trifluoromethoxy group influence receptor binding in medicinal chemistry applications?

- Methodological Answer:

- Computational Docking: Use software like AutoDock to model interactions with targets (e.g., serotonin receptors, as seen in fluoxetine analogs). The -OCF₃ group enhances lipophilicity and electron-withdrawing effects, potentially improving binding to hydrophobic pockets .

- Radioligand Binding Assays: Compare affinity (IC₅₀) of trifluoromethoxy derivatives against non-fluorinated analogs. Fluorine’s electronegativity may alter hydrogen bonding or π-π stacking .

Q. What challenges arise in achieving enantiomeric purity, and how can they be addressed?

- Methodological Answer:

- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Asymmetric Synthesis: Employ enantioselective catalysts (e.g., BINAP-ruthenium complexes) during amine formation.

- Kinetic Resolution: Enzymatic methods (lipases or acylases) to selectively hydrolyze one enantiomer from a racemic mixture .

Q. How can researchers evaluate the environmental toxicity of this compound?

- Methodological Answer:

- Ecotoxicity Assays: Follow OECD guidelines for Daphnia magna acute toxicity (48-hour EC₅₀) or algal growth inhibition (72-hour). The H400 hazard classification indicates acute aquatic toxicity, requiring strict waste management .

- Bioaccumulation Studies: Measure logP (octanol-water partition coefficient) to predict environmental persistence. Fluorinated compounds often exhibit higher logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.